ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyranoquinoline core fused with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with 2-aminobenzamide. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-5-oxo-4-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate
- Ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[2,3-c]quinoline-3-carboxylate
Uniqueness
The uniqueness of ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
Ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, particularly focusing on its antimicrobial, anti-inflammatory, and antioxidant activities, supported by recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula:
The structure includes a pyranoquinoline backbone with a trimethoxyphenyl substituent, which contributes to its biological activities. The presence of the amino and carbonyl groups also plays a crucial role in its interaction with biological targets.
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity . The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 20 |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents in response to rising antibiotic resistance .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it stabilizes human red blood cell (HRBC) membranes effectively:
Compound | HRBC Membrane Stabilization (%) |
---|---|
Ethyl 2-amino... | 86.70 |
Standard Drug | 90.00 |
This stabilization indicates potential therapeutic applications in inflammatory diseases .
3. Antioxidant Activity
Antioxidant activity was assessed using the DPPH radical scavenging assay. The results indicated a significant capacity to scavenge free radicals:
Compound | DPPH Scavenging Activity (%) |
---|---|
Ethyl 2-amino... | 88.56 |
Ascorbic Acid | 95.00 |
Such activity suggests that the compound could be beneficial in preventing oxidative stress-related disorders .
The biological activities of this compound are attributed to its ability to interact with various biomolecular targets:
- Antimicrobial Mechanism: The compound may inhibit bacterial DNA gyrase or other essential enzymes involved in bacterial replication .
- Anti-inflammatory Mechanism: It likely modulates inflammatory pathways by stabilizing cell membranes and reducing the release of pro-inflammatory mediators .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy: A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results showed that it effectively inhibited growth at concentrations lower than traditional antibiotics .
- In Vivo Anti-inflammatory Study: Animal models treated with the compound exhibited reduced edema and inflammatory markers compared to control groups .
- Oxidative Stress Model: In cellular models exposed to oxidative stress, treatment with the compound resulted in decreased cell death and improved viability compared to untreated controls .
Properties
Molecular Formula |
C24H24N2O7 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate |
InChI |
InChI=1S/C24H24N2O7/c1-5-32-24(28)19-17(12-10-15(29-2)21(31-4)16(11-12)30-3)18-20(33-22(19)25)13-8-6-7-9-14(13)26-23(18)27/h6-11,17H,5,25H2,1-4H3,(H,26,27) |
InChI Key |
SWMNTQVEGVZEIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=CC=CC=C42)N |
Origin of Product |
United States |
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